molecular formula C8H14N2O B3024915 1-(Cyclopropylcarbonyl)piperazine CAS No. 59878-57-8

1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915
CAS No.: 59878-57-8
M. Wt: 154.21 g/mol
InChI Key: KIALFUYSJAAJSU-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)piperazine is an organic compound with the molecular formula C8H14N2O. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylcarbonyl)piperazine can be synthesized through the reaction of cyclopropanecarboxylic acid with piperazine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The reaction is carried out at room temperature for several hours, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(Cyclopropylhydroxymethyl)piperazine.

    Substitution: Various N-substituted derivatives of piperazine.

Scientific Research Applications

1-(Cyclopropylcarbonyl)piperazine is a chemical compound with the molecular formula C8H14N2O . It is also known as Cyclopropyl(1-piperazinyl)methanone or 1-(cyclopropanecarbonyl)piperazine . This compound is a versatile building block in organic synthesis and serves as a key intermediate in the pharmaceutical industry .

Applications

This compound is widely utilized in various industries because of its chemical properties and versatility .

Pharmaceutical Development this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders . Its unique structure allows for enhanced receptor binding, which can lead to more effective treatments . It is also a key pharmaceutical intermediate for manufacturing Olaparib API .

Analytical Chemistry This compound is used as a reference standard in analytical methods, helping researchers ensure the accuracy of their assays . This is crucial for validating new drug formulations and quality control processes .

Neuroscience Research The compound is employed in studies investigating the mechanisms of action of psychoactive substances, contributing to a better understanding of brain function and potential therapeutic targets for mental health disorders .

Organic Synthesis this compound acts as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently . This application is particularly valuable in developing new materials and fine chemicals .

Drug Repurposing Researchers are exploring its potential in drug repurposing initiatives, where existing compounds are tested for new therapeutic uses, potentially speeding up the availability of treatments for various conditions .

Agrochemicals This compound plays a crucial role in developing agricultural products. By incorporating this compound into agrochemical formulations, farmers can enhance the efficiency and effectiveness of their crop protection and growth promotion strategies .

Safety and Hazards

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a precursor to compounds that act on neurotransmitter receptors or enzymes. The cyclopropylcarbonyl group can enhance the binding affinity and selectivity of these compounds for their targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • 1-(Cyclopropylcarbonyl)-4-methylpiperazine
  • 1-(Cyclopropylcarbonyl)-4-phenylpiperazine
  • 1-(Cyclopropylcarbonyl)-4-ethylpiperazine

Comparison: 1-(Cyclopropylcarbonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis .

Biological Activity

1-(Cyclopropylcarbonyl)piperazine is a chemical compound with a molecular formula of C₈H₁₄N₂O and a molecular weight of approximately 158.21 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, particularly in the pharmaceutical field. This compound has garnered attention due to its potential neuroprotective properties and its interaction with sigma-1 receptors, which are implicated in various neurological disorders.

Chemical Structure

The structure of this compound includes a cyclopropyl group attached to a carbonyl moiety adjacent to a piperazine ring. This unique configuration is essential for its biological activity and pharmacological profile.

Structural Formula

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This compound has been studied primarily for its binding affinity to sigma-1 receptors. These receptors play a crucial role in neuroprotection, synaptic plasticity, and neuronal survival under stress conditions. The compound's interaction with these receptors suggests it may modulate neuroprotective pathways, potentially influencing the treatment of conditions such as depression and neurodegeneration.

Pharmacological Studies

Recent studies have indicated that analogs of this compound exhibit promising results in preclinical models. These studies focus on:

  • Neuroprotective Effects : The compound may provide protection against neuronal cell death in models of neurodegeneration.
  • Antidepressant Activity : Its interaction with sigma-1 receptors may contribute to mood regulation and alleviate symptoms of depression.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with other piperazine derivatives is useful:

Compound NameStructure FeaturesUnique Aspects
1-(Cyclobutylcarbonyl)piperazineCyclobutyl group instead of cyclopropylPotentially different receptor activity
1-(Phenylcarbonyl)piperazinePhenyl group attached to carbonylBroader spectrum of biological activity
1-(Methylcarbonyl)piperazineMethyl group attached to carbonylSimpler structure, possibly differing potency

This table highlights the structural diversity within piperazine derivatives, each offering unique interactions and biological activities based on their substituents.

Safety and Handling

Due to the presence of the piperazine ring, caution is advised when handling this compound. Some piperazine derivatives can exhibit irritant or allergenic properties. The hydrochloride salt form also suggests potential corrosive or irritant characteristics.

Q & A

Q. (Basic) What are the common synthetic routes for 1-(cyclopropylcarbonyl)piperazine?

Answer:
this compound is typically synthesized via acyl chloride coupling or deprotection of tert-butyl carbamate intermediates . A validated route involves reacting cyclopropanecarbonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to yield the target compound . Alternative methods include:

  • Route 1 : Deprotection of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester using trifluoroacetic acid (TFA), achieving ~85% yield. Purity is confirmed via ¹H/¹³C NMR (δ 3.5–4.0 ppm for piperazine protons) and HRMS (calculated [M+H]⁺: 169.1218; observed: 169.1215) .
  • Route 2 : Direct coupling with quinazolin-4(3H)-one derivatives using thionyl chloride for activation, followed by reaction with this compound hydrochloride in DCM .
Synthetic Route Key Reagents/Conditions Yield Analytical Validation
Acyl chloride couplingCyclopropanecarbonyl chloride, Et₃N80–85%NMR, HRMS, HPLC (>98% purity)
Deprotection of tert-butyl esterTFA in DCM70–75%TLC, LC-MS, melting point analysis

Q. (Advanced) How does this compound contribute to the design of PARP inhibitors in cancer therapy?

Answer:
The compound serves as a key pharmacophore in PARP inhibitors like Olaparib , where its cyclopropylcarbonyl group enhances binding affinity to the PARP-1/2 catalytic domain. In preclinical studies, derivatives of this compound showed IC₅₀ values of 1–5 nM against PARP enzymes, attributed to:

  • Hydrogen bonding : The carbonyl group interacts with Ser904 and Gly863 residues in PARP-1 .
  • Steric effects : The cyclopropyl group optimizes hydrophobic interactions with the enzyme’s adenine-binding pocket .

Methodological validation includes:

  • Enzyme assays : Fluorescence polarization assays using recombinant PARP-1/2.
  • Cellular efficacy : IC₅₀ determination in BRCA-deficient cell lines (e.g., MDA-MB-436 breast cancer cells) .

Q. (Advanced) What photophysical and electrochemical properties make this compound suitable for solar cell applications?

Answer:
When incorporated into 7,7-bis(1-cyclopropylcarbonylpiperazino)-8,8-dicyanoquinodimethane (BCCPDQ) , the compound exhibits:

  • Aggregation-induced emission (AIE) : Enhanced photoluminescence in solid state due to restricted intramolecular rotation .
  • Redox activity : Cyclic voltammetry (CV) reveals three quasi-reversible reductions (-0.5 V, -1.0 V, -1.5 V vs. Ag/Ag⁺) from the dicyanoquinodimethane core and irreversible oxidations (+0.8 V, +1.2 V) from the piperazine donor .
Property Value Application Relevance
Photoluminescence λₑₓ/λₑₘ365 nm/480 nmLight-harvesting in organic PV cells
Thermal stability (TGA)Decomposition >250°CDevice longevity under operational stress

Device fabrication : BCCPDQ is spin-coated onto ITO/PEDOT:PSS substrates, achieving PCE of ~4.2% in flexible solar cells .

Q. (Basic) What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., piperazine protons at δ 3.4–3.8 ppm, cyclopropane carbons at δ 8–10 ppm) .
  • HRMS : Validates molecular ion ([M+H]⁺ = 169.1218) and fragmentation patterns .
  • HPLC : Ensures >98% purity using C18 columns (acetonitrile/water gradient) .

Q. (Advanced) How do supramolecular interactions influence the solid-state behavior of derivatives of this compound?

Answer:
In BCCPDQ, hydrogen bonding (N–H···O=C) and dipole-dipole interactions drive crystalline packing, as revealed by:

  • Single-crystal XRD : Short contacts (2.8–3.1 Å) between carbonyl oxygen and adjacent piperazine N–H groups .
  • DFT calculations : Stabilization energy of -25 kcal/mol for H-bonded dimers .

Implications : Enhanced charge transport in thin-film devices due to ordered molecular stacking .

Q. (Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation) .
  • Storage : Inert atmosphere (N₂), desiccated at -20°C to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Properties

IUPAC Name

cyclopropyl(piperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALFUYSJAAJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975277
Record name Cyclopropyl(1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59878-57-8
Record name Cyclopropyl(1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclopropylcarbonyl)piperazine
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Record name 1-(Cyclopropylcarbonyl)piperazine
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Synthesis routes and methods I

Procedure details

1-Tertbutoxycarbonyl-4-(cyclopropanecarbonyl) piperazine (254 mg, 1 mmol) was dissolved in dichloromethane, and then trifluoroacetic acid (1.5 mL) was added. The reaction mixture was stirred at room temperature until completed, and then washed with saturated sodium bicarbonate solution for three times. The organic phases were concentrated. N-(cyclopropanecarbonyl) piperazine was obtained for use.
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 mL of ethanol was dissolved benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate (3.00 g, 10.4 mmol), and 1.5 g of 10% palladium-carbon was added thereto, followed by stirring at room temperature under hydrogen atmosphere overnight. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (1.50 g, 97.3%) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
97.3%

Synthesis routes and methods III

Procedure details

10% Palladium on carbon (175 mg, 10% by wt.) was placed under an inert atmosphere and suspended in EtOH (5 mL). A solution of (4-benzyl-piperazin-1-yl)-cyclopropyl-methanone (1.75 g, 7.16 mmol) dissolved in EtOH (25 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 1.07 g (97%) of the title compound as a clear oil. 1H-NMR (300 MHz, CD3OD) 3.74 (broad s, 2H), 3.57 (broad s, 2H), 2.87 (broad s, 2H), 2.80 (broad s, 2H), 1.97 to 1.91 (m, 1H), 0.89 to 0.78 (m, 4H); ES-MS m/z 154.9 [M+H]+, RT (min) 1.02.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Cyclopropylcarbonyl)piperazine
1-(Cyclopropylcarbonyl)piperazine
1-(Cyclopropylcarbonyl)piperazine
1-(Cyclopropylcarbonyl)piperazine
1-(Cyclopropylcarbonyl)piperazine
1-(Cyclopropylcarbonyl)piperazine

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